Product packaging for 1-Methoxypiperidin-4-amine(Cat. No.:CAS No. 1427275-07-7)

1-Methoxypiperidin-4-amine

Cat. No.: B2425782
CAS No.: 1427275-07-7
M. Wt: 130.191
InChI Key: UEMPUVPCJIMRCE-UHFFFAOYSA-N
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Description

1-Methoxypiperidin-4-amine is a chemical compound offered for research and development purposes. It belongs to the class of substituted piperidines, which are nitrogen-containing heterocycles of significant interest in medicinal and synthetic chemistry. Piperidine derivatives are frequently investigated as key synthetic intermediates and building blocks in the discovery of new pharmaceutical candidates. Researchers value this compound for its potential to introduce both an amine and a methoxy functional group into a molecular scaffold, which can be critical for modulating the physical and biological properties of a target molecule. This product is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2O B2425782 1-Methoxypiperidin-4-amine CAS No. 1427275-07-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxypiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-9-8-4-2-6(7)3-5-8/h6H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMPUVPCJIMRCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON1CCC(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427275-07-7
Record name 1-methoxypiperidin-4-amine
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Synthetic Methodologies for 1 Methoxypiperidin 4 Amine and Its Precursors

Synthesis of Key Piperidinone and Related Intermediates

The foundational step in producing 1-Methoxypiperidin-4-amine is the efficient synthesis of the N-methoxy piperidinone core.

Two notable methods for the synthesis of 1-Methoxypiperidin-4-one have been documented. One sophisticated approach involves a double conjugate addition of O-methylhydroxylamine to two molecules of methyl acrylate. This is followed by a Dieckmann reaction, which facilitates the cyclization to form the requisite N-methoxy-4-piperidinone intermediate. researchgate.net This particular intermediate is recognized as a key building block in the synthesis of the anti-insecticidal agent, spiropidion. researchgate.net

An alternative strategy involves the treatment of a corresponding N-oxyl hindered amine with hydrogen peroxide in the presence of a peroxide-decomposing transition metal salt and dimethyl sulfoxide (B87167) (DMSO). googleapis.comgoogle.com This method leverages the reaction of Fenton's reagent (hydrogen peroxide and a ferrous salt) with DMSO, which is an effective source of methyl radicals, to achieve N-methoxylation. googleapis.com

MethodKey ReagentsMechanismReference
Dieckmann CondensationO-methylhydroxylamine, Methyl acrylateDouble conjugate addition followed by intramolecular cyclization researchgate.net
N-Oxyl MethoxyaltionN-oxyl piperidinone precursor, H₂O₂, FeSO₄, DMSORadical methylation of the N-oxyl group googleapis.com

Piperidin-4-one scaffolds are versatile intermediates that can be derivatized to introduce an amine group at the C4 position. google.comepo.org The most common derivatization involves converting the ketone's carbonyl group into a C=N double bond, which can then be reduced to the desired amine. This is typically achieved through condensation reactions with an amine source to form an imine or with hydroxylamine (B1172632) to form an oxime. nih.govnih.gov These intermediates are then subjected to reduction to yield the final piperidin-4-amine. The choice of derivatization and subsequent reduction strategy can influence the stereochemical outcome of the final product. nih.gov

Direct and Indirect Amination Strategies for the Piperidine (B6355638) Core

Once the 1-Methoxypiperidin-4-one intermediate is obtained, various amination strategies can be employed to form the target this compound.

Reductive amination is a direct and widely used method for forming the amine. nih.gov This process involves the reaction of the ketone (1-Methoxypiperidin-4-one) with an amine source, such as ammonia (B1221849), to form an imine intermediate in situ, which is immediately reduced to the primary amine. researchgate.net

A specific protocol known as "hydrogen borrowing" has been reported for the synthesis of substituted piperidines. nih.gov This method, often catalyzed by iridium complexes, involves the temporary oxidation of an alcohol to a carbonyl, which then reacts with an amine to form an imine. nih.govwhiterose.ac.uk The catalyst then transfers the "borrowed" hydrogen to the imine, reducing it to the corresponding amine. nih.govwhiterose.ac.uk This approach is notable for its efficiency and stereoselectivity. nih.gov The use of ammonium (B1175870) formate (B1220265) in the presence of palladium or iridium catalysts serves as a safer alternative to gaseous hydrogen for this transformation, providing high yields of the aminated product.

Catalyst SystemHydrogen SourceKey FeaturesReference
Iridium(III) complexesTypically from an alcohol ("Hydrogen Borrowing")Stereoselective, can be performed in water nih.gov
Palladium or IridiumAmmonium formateAvoids high-pressure H₂ gas, good yields
H₂ over Pd/CH₂ gasClassical reductive amination conditions drugfuture.com

An important indirect route to this compound is through the formation and subsequent reduction of an oxime intermediate.

Step 1: Oxime Formation 1-Methoxypiperidin-4-one is reacted with hydroxylamine hydrochloride in the presence of a base, such as triethylamine, in a solvent like methanol. The mixture is heated to reflux to produce 1-methoxy-piperidin-4-one oxime. google.com

Step 2: Oxime Reduction The C=N bond of the oxime is then reduced to form the primary amine. Various reducing agents can be employed for this transformation. A highly efficient and enantioselective method involves the use of a spiroborate ester catalyst derived from a non-racemic amino alcohol. nih.gov This catalytic process uses borane (B79455) as the reducing agent and can achieve high conversion and excellent enantiomeric excess, providing a pathway to chiral primary amines. nih.gov The reduction of oxime ethers with borane, catalyzed by oxazaborolidines, is a well-established method for accessing non-racemic primary amines. nih.gov

StepReactionReagentsReference
1Oximation1-Methoxypiperidin-4-one, Hydroxylamine hydrochloride, Triethylamine google.com
2Reduction1-methoxy-piperidin-4-one oxime, Borane, Chiral spiroborate catalyst nih.gov

Furthermore, direct N-alkylation of a secondary piperidine amine with an alkyl halide is a standard procedure. researchgate.net Typically, the reaction is carried out in an aprotic solvent like acetonitrile (B52724). The use of a base such as potassium carbonate or N,N-diisopropylethylamine (Hünig's base) can facilitate the reaction by neutralizing the acid formed. researchgate.net These methods allow for the introduction of various substituents onto the piperidine nitrogen, leading to a diverse range of final compounds.

Advanced Stereoselective Synthesis of this compound Analogues

The precise control of stereochemistry is paramount in the synthesis of complex piperidine derivatives, as different stereoisomers can exhibit vastly different biological activities.

Enantioselective Approaches for Piperidine Ring Formation

The construction of the piperidine ring with high enantioselectivity is a key challenge. A variety of strategies have been developed to address this, often relying on chiral catalysts or auxiliaries to direct the stereochemical outcome of the cyclization reaction.

One notable approach involves the rhodium-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with a phenyl pyridine-1(2H)-carboxylate. snnu.edu.cn This method provides access to 3-substituted tetrahydropyridines in high yields and with excellent enantioselectivity. snnu.edu.cn A subsequent reduction step can then furnish the desired enantioenriched 3-substituted piperidines. snnu.edu.cn This three-step process, which includes partial reduction of pyridine, Rh-catalyzed asymmetric carbometalation, and a final reduction, has proven effective for synthesizing a range of 3-piperidines. snnu.edu.cnacs.org

Another powerful strategy is the enantioselective intramolecular cyclization of unsaturated acetals catalyzed by a chiral phosphoric acid. umich.edu This method has been successfully applied to the synthesis of functionalized chiral piperidines. umich.edu A key feature of this process is the in situ enantioenrichment of the chiral enol ether products through acetalization of the minor enantiomer. umich.edu Computational studies have been employed to understand the mechanism and the origins of the high stereoselectivity observed in this transformation. umich.edu

Furthermore, chemo-enzymatic dearomatization of pyridiniums using a combination of oxidase and reductase enzymes has emerged as a valuable method for accessing enantioenriched 3- and 4-substituted piperidines. snnu.edu.cnacs.org

Diastereoselective Control in Piperidine Functionalization

Once the piperidine ring is formed, controlling the diastereoselectivity of subsequent functionalization steps is crucial for accessing specific stereoisomers. Photoredox catalysis has emerged as a powerful tool for the highly diastereoselective α-amino C–H arylation of substituted piperidine derivatives. nih.govacs.orgchemrxiv.orgnih.gov This method utilizes an iridium(III) photoredox catalyst to promote the arylation of piperidines bearing multiple stereogenic centers, often with high diastereoselectivity. nih.gov

Interestingly, the mechanism of this transformation involves a rapid and relatively non-selective C–H arylation, followed by a slower epimerization process that leads to the thermodynamically more stable diastereomer. nih.govacs.orgchemrxiv.orgnih.gov This epimerization has been shown to be a general and highly diastereoselective light-mediated process, allowing for the conversion of less stable piperidine stereoisomers into their more stable counterparts. escholarship.org The observed diastereomeric ratios generally correlate well with the calculated relative stabilities of the isomers, providing a predictable outcome. nih.govacs.orgchemrxiv.orgescholarship.org

Synthesis of Specific Stereoisomers of Substituted Methoxypiperidinamines (e.g., (3S,4R)-N,N-Dibenzyl-3-methoxypiperidin-4-amine)

The synthesis of specific stereoisomers, such as (3S,4R)-N,N-Dibenzyl-3-methoxypiperidin-4-amine, requires precise control over multiple stereocenters. This particular compound is a valuable intermediate in the synthesis of various biologically active molecules. molaid.comgoogle.commolaid.combldpharm.com

A concise asymmetric synthesis of the related gastroprokinetic agent (+)-(3S,4R)-cisapride highlights a key strategy for establishing the desired (3S,4R) configuration. researchgate.net This synthesis employs the diastereoselective conjugate addition of a chiral lithium amide to an α,β-unsaturated ester, followed by in situ enolate oxidation to set the two adjacent stereocenters. researchgate.net This methodology has been successfully used to prepare ethyl (3S,4R)-4-amino-3-methoxypiperidine-1-carboxylate, a key intermediate for cisapride (B12094) and its analogs. researchgate.net

Catalytic Methodologies in Piperidine Synthesis

Catalytic methods offer efficient and atom-economical routes to substituted piperidines, often allowing for the construction of complex molecular architectures in a single step.

Tandem and Multifunctional Catalysis for Substituted Piperidines

Tandem reactions, where multiple bond-forming events occur in a single pot, provide a powerful strategy for the rapid synthesis of complex piperidine derivatives. One such example is the rhodium-catalyzed tandem reaction of N-sulfonyl-1,2,3-triazoles with vinyl ethers to produce polysubstituted piperidines. sci-hub.ru This process involves the formation of an α-imino rhodium carbene, followed by a 1,2-migration and an inverse-electron-demand Diels-Alder reaction. sci-hub.ru

Multimetallic catalysis has also been employed for the tandem synthesis of 2-substituted piperidines from propargylic alcohols. researchgate.netresearchgate.net This process involves a gold-catalyzed Meyer-Schuster rearrangement, followed by an in situ olefin cross-metathesis and an intramolecular aza-Michael addition. researchgate.net Tandem catalysis has also been utilized for the deoxygenative alkynylation and alkylation of tertiary amides, providing a versatile entry to functionalized α-substituted amines, including piperidine alkaloids. rsc.org

Organocatalytic and Metal-Catalyzed Transformations

Both organocatalysis and metal catalysis have been extensively used in the synthesis of piperidines. mdpi.com Organocatalytic approaches, such as the use of chiral amines, can facilitate enantioselective intramolecular aza-Michael reactions to form protected 2,5- and 2,5,5-substituted piperidines. mdpi.com

The synergistic combination of organocatalysis and transition-metal catalysis has opened up new avenues for piperidine synthesis. chim.it For instance, the organocatalyzed Tsuji-Trost reaction allows for the diastereoselective α-allylation of aldehydes to form pyrrolidine (B122466) and piperidine derivatives. chim.it

Metal catalysts, including palladium, rhodium, and iron, are widely used in various cyclization and functionalization reactions to produce piperidines. mdpi.comorganic-chemistry.org For example, palladium-catalyzed Wacker-type aerobic oxidative cyclization of alkenes provides access to piperidines, morpholines, and piperazines. organic-chemistry.org Iron-catalyzed reductive amination of ω-amino fatty acids is another efficient method for preparing piperidines. mdpi.com The aza-Prins cyclization, catalyzed by acids, is a powerful tool for constructing highly substituted piperidines with excellent diastereoselectivity. univ-rennes.fr

Reaction Mechanisms and Intrinsic Reactivity of 1 Methoxypiperidin 4 Amine

Nucleophilic Behavior of the Primary Amine Functionality

The primary amine group at the 4-position of the piperidine (B6355638) ring is a key center of reactivity, primarily exhibiting nucleophilic properties. This is due to the lone pair of electrons on the nitrogen atom, which can readily attack electron-deficient centers.

Common reactions involving the primary amine include:

Acylation: The amine can react with acylating agents like acid chlorides or anhydrides to form amides. This reaction is fundamental in synthetic chemistry for protecting the amine group or for building more complex molecular architectures.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. However, this process can sometimes be challenging to control, leading to mixtures of products.

Reductive Amination: The primary amine can be formed through the reductive amination of a corresponding ketone, 1-methoxypiperidin-4-one, with ammonia (B1221849) or an ammonia source. This is a common synthetic route to this class of compounds.

Formation of Imines (Schiff Bases): Condensation with aldehydes or ketones yields imines. This reaction is often reversible and can be a key step in various synthetic transformations. dovepress.com

Chemical Transformations Involving the Piperidine Ring System

The piperidine ring itself, a six-membered saturated heterocycle, can participate in various chemical transformations, although it is generally more stable than its unsaturated counterpart, pyridine.

Key transformations include:

Oxidation: The piperidine ring can be oxidized, though this often requires strong oxidizing agents and can lead to ring-opening or the formation of various oxidized products. smolecule.com

Ring-Opening Reactions: Under certain conditions, such as with strong acids or in the presence of specific catalysts, the piperidine ring can undergo cleavage. For instance, the reaction of isatin (B1672199) derivatives with piperidine can result in a ring-opening process following a nucleophilic attack. maxapress.com

N-Dealkylation: In biological systems, particularly through the action of cytochrome P450 enzymes, N-dealkylation of piperidine derivatives is a common metabolic pathway. nih.govacs.org While the methoxy (B1213986) group in 1-methoxypiperidin-4-amine is not a typical alkyl group, similar enzymatic processes could potentially lead to its cleavage.

The conformational flexibility of the piperidine ring, which typically exists in a chair conformation, also plays a significant role in its reactivity, influencing the accessibility of different reaction sites.

Influence of the 1-Methoxy Substituent on Reactivity and Electronic Properties

Electronic Effects: The oxygen atom of the methoxy group is electronegative, which would be expected to draw electron density away from the nitrogen atom. However, the lone pairs on the oxygen can also participate in resonance-like interactions, potentially donating electron density to the ring system. The net effect is a complex interplay of inductive and mesomeric effects that modulate the electron density and basicity of the piperidine nitrogen.

Steric Hindrance: The methoxy group introduces steric bulk around the piperidine nitrogen, which can hinder the approach of reactants to this site. This can influence the regioselectivity of reactions involving the piperidine ring.

Modulation of Nucleophilicity: The electronic influence of the 1-methoxy group can subtly alter the nucleophilicity of the primary amine at the 4-position. A detailed computational study would be necessary to precisely quantify this effect.

Mechanistic Investigations of this compound Reactions

Detailed mechanistic investigations specifically for this compound are limited in the available literature. However, general principles of reaction mechanisms for similar compounds can be applied to understand its behavior.

Elucidation of Reaction Pathways

The elucidation of reaction pathways for piperidine derivatives often involves a combination of experimental techniques and computational modeling. For instance, in the reaction of isatin derivatives with piperidine, the proposed mechanism involves a nucleophilic attack of the piperidine nitrogen on a carbonyl carbon, leading to a tetrahedral intermediate, followed by a ring-opening process. maxapress.com This type of stepwise mechanism is common for nucleophilic addition and substitution reactions.

For reactions involving the primary amine, such as acylation or alkylation, the pathway typically involves the direct attack of the amine's lone pair on the electrophilic center. The formation of intermediates and transition states in these reactions can be studied using spectroscopic methods and kinetic analysis.

Computational Studies of Reaction Energetics and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating the energetics and transition states of reactions involving piperidine derivatives. bohrium.com Such studies can provide valuable insights into reaction mechanisms that are difficult to obtain experimentally.

For example, DFT calculations have been used to study the activation energies of reactions catalyzed by cytochrome P450 enzymes on 4-aminopiperidines, providing a deeper understanding of their metabolism. nih.govacs.org Similar computational approaches could be applied to this compound to:

Calculate the relative energies of different conformations of the molecule.

Model the transition state structures for various reactions.

Determine the activation energy barriers for different reaction pathways, helping to predict the most likely products.

Analyze the electronic structure to understand the influence of the 1-methoxy group on reactivity. nih.gov

Utility As a Synthetic Building Block in Complex Molecular Architectures

Foundation for Heterocyclic Compound Synthesis

The piperidine (B6355638) nucleus is a ubiquitous structural motif in a vast number of natural products and synthetic compounds with significant biological activities. uib.nobeilstein-journals.orgorganic-chemistry.org 1-Methoxypiperidin-4-amine, with its reactive amine group, provides a key entry point for the construction of various nitrogen-containing heterocyclic systems. The synthesis of such heterocycles often involves the reaction of the primary amine with suitable electrophiles to form new ring systems. For instance, the amine functionality can participate in condensation reactions with dicarbonyl compounds or their equivalents to form fused heterocyclic systems.

General strategies for the synthesis of nitrogen heterocycles often rely on the functionalization of amine-containing building blocks. nih.govmdpi.comresearchgate.net The piperidine ring in this compound can be derivatized at the nitrogen atom, and the amino group at the 4-position can be transformed into various functional groups, which can then be utilized in cyclization reactions to afford a diverse range of heterocyclic structures. While direct examples of the synthesis of novel heterocyclic systems starting from this compound are not extensively documented in readily available literature, its structural similarity to other 4-aminopiperidine (B84694) derivatives suggests its potential utility in similar synthetic transformations. researchgate.net The principles of heterocyclic synthesis, such as intramolecular cyclizations and multi-component reactions, can be readily applied to this scaffold to generate novel chemical entities. researchgate.netresearchgate.net

Scaffold for Pharmacologically Relevant Molecules (e.g., Cisapride (B12094) Precursors)

The piperidine scaffold is a common feature in many pharmacologically active compounds. This compound and its derivatives serve as crucial precursors in the synthesis of such molecules. A notable example is their use in the synthesis of precursors for Cisapride, a gastroprokinetic agent.

The synthesis of Cisapride involves the coupling of a substituted benzoyl chloride with a 4-amino-1-substituted-3-methoxypiperidine derivative. The core 4-amino-3-methoxypiperidine structure can be derived from precursors related to this compound. The synthetic strategies often involve the modification of the piperidine nitrogen and the introduction of the required substituents to achieve the final drug molecule. The stereochemistry at the 3 and 4 positions of the piperidine ring is crucial for the pharmacological activity of Cisapride, and synthetic routes are designed to control this stereochemistry.

Precursor for the Generation of Diverse Chemical Libraries and Analogues

Combinatorial chemistry and high-throughput screening have become indispensable tools in modern drug discovery for the rapid identification of new lead compounds. nih.gov The generation of diverse chemical libraries is central to this process, and building blocks with multiple points for diversification are highly sought after. nih.gov this compound, with its modifiable amine and piperidine nitrogen, represents an excellent scaffold for the creation of such libraries.

By reacting the primary amine with a variety of carboxylic acids, sulfonyl chlorides, isocyanates, and other electrophiles, a diverse array of amides, sulfonamides, and ureas can be generated. Further diversity can be introduced by modifying the piperidine nitrogen through reactions such as reductive amination or N-alkylation. This multi-directional approach allows for the rapid generation of a large number of structurally related yet distinct molecules. These libraries can then be screened against various biological targets to identify compounds with desired activities. While specific library collections based solely on this compound are not extensively detailed in public databases, the principles of combinatorial synthesis strongly support its utility as a versatile scaffold for this purpose. mdpi.com

Reaction TypeReagent ClassResulting Functional Group
AcylationCarboxylic Acids / Acyl ChloridesAmide
SulfonylationSulfonyl ChloridesSulfonamide
Urea FormationIsocyanatesUrea
Reductive AminationAldehydes / KetonesSecondary/Tertiary Amine
N-AlkylationAlkyl HalidesTertiary Amine

Role in Drug Lead Optimization and Design (e.g., EGFR Inhibitors, A2A Adenosine (B11128) Receptor Antagonists)

The process of lead optimization in drug discovery involves modifying the structure of a hit compound to improve its potency, selectivity, and pharmacokinetic properties. The this compound scaffold can play a significant role in this process by providing a framework for systematic structural modifications.

EGFR Inhibitors: The epidermal growth factor receptor (EGFR) is a key target in cancer therapy. nih.govmdpi.com Many EGFR inhibitors contain a heterocyclic core that binds to the ATP-binding site of the enzyme. nih.govresearchgate.net The structure-activity relationship (SAR) studies of these inhibitors often involve modifying peripheral substituents to enhance binding affinity and selectivity. nih.govdovepress.comchemrxiv.orgnih.govmdpi.com While direct incorporation of the this compound has not been widely reported, the piperidine moiety is a common feature in the design of EGFR inhibitors, often used to improve solubility and pharmacokinetic properties. The amine functionality of this compound could be used to attach this scaffold to the core of an EGFR inhibitor, allowing for the exploration of new chemical space and potentially leading to improved drug candidates.

A2A Adenosine Receptor Antagonists: The A2A adenosine receptor is a target for the treatment of various disorders, including Parkinson's disease. The development of selective A2A antagonists is an active area of research. The piperidine scaffold has been incorporated into the structure of A2A antagonists to modulate their properties. The amine group of this compound provides a convenient handle to attach this moiety to the core antagonist structure. By synthesizing a series of analogues with different substituents on the piperidine ring and the amine, medicinal chemists can systematically explore the SAR and optimize the lead compound for improved efficacy and safety.

TargetRole of this compound ScaffoldPotential Improvements
EGFR InhibitorsIntroduction of a polar, modifiable groupEnhanced solubility, improved pharmacokinetics, exploration of new binding interactions.
A2A Adenosine Receptor AntagonistsModification of peripheral structureOptimization of potency, selectivity, and drug-like properties.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 1-Methoxypiperidin-4-amine. Through various NMR experiments, the precise arrangement of atoms and the chemical environment of each nucleus can be determined.

¹H NMR Spectral Analysis

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum exhibits distinct signals corresponding to the different sets of non-equivalent protons. The chemical shifts (δ) are influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing amine group, as well as their positions on the piperidine (B6355638) ring.

The protons on the piperidine ring typically appear as complex multiplets due to spin-spin coupling with neighboring protons. The methoxy group protons (O-CH₃) characteristically present as a singlet, while the amine protons (-NH₂) also often appear as a singlet, though its chemical shift can be variable and dependent on solvent and concentration. The protons on the carbons adjacent to the nitrogen of the piperidine ring (C2 and C6) are deshielded and appear at a lower field compared to the protons on C3 and C5.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Chemical Shift (ppm) Multiplicity
H-2, H-6 (axial & equatorial) 2.5 - 3.2 m
H-3, H-5 (axial & equatorial) 1.5 - 2.0 m
H-4 2.8 - 3.5 m
O-CH₃ ~3.3 s
NH₂ 1.0 - 2.5 s (broad)

Note: Predicted values can vary based on solvent and experimental conditions. "m" denotes multiplet, and "s" denotes singlet.

¹³C NMR Spectral Analysis

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. oregonstate.edu In the ¹³C NMR spectrum of this compound, each unique carbon atom gives rise to a distinct signal. oregonstate.edu The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

The carbon atom attached to the methoxy group (C-4) is significantly deshielded and appears at a lower field. Similarly, the carbons adjacent to the ring nitrogen (C-2 and C-6) are also deshielded. The carbon of the methoxy group itself (O-CH₃) has a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Chemical Shift (ppm)
C-2, C-6 ~50-60
C-3, C-5 ~25-35
C-4 ~70-80
O-CH₃ ~55-65

Note: Predicted values can vary based on solvent and experimental conditions.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, multi-dimensional NMR techniques are employed. emerypharma.com

COSY (Correlation Spectroscopy) : This 2D NMR experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.comsdsu.edu For this compound, COSY would reveal the coupling network within the piperidine ring, helping to trace the connections between adjacent protons (e.g., H-2 with H-3, and H-3 with H-4). sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons directly attached to carbon atoms. columbia.edu It is invaluable for assigning which proton signal corresponds to which carbon signal. emerypharma.comcolumbia.edu For instance, the signal for the C-4 proton would show a cross-peak with the signal for the C-4 carbon. columbia.edu

Dynamic NMR Studies for Conformational Analysis

The piperidine ring in this compound is not static and can undergo conformational changes, primarily ring inversion (chair-chair interconversion). ucl.ac.uk Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at different temperatures, can be used to study these dynamic processes. ucl.ac.ukresearchgate.net

At room temperature, the ring inversion may be fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. ucl.ac.uk Upon cooling, the rate of inversion slows down, and it may become possible to observe separate signals for the axial and equatorial protons of the piperidine ring, providing information about the energy barrier of the inversion process and the preferred conformation of the molecule. ucl.ac.ukresearchgate.net

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. arizona.edu It also provides information about the structure through the analysis of fragmentation patterns. arizona.edu

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. As it contains an odd number of nitrogen atoms, its molecular ion peak will have an odd nominal mass. arizona.edumiamioh.edu The fragmentation of the molecular ion can occur through various pathways, with alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) being a common route for amines. arizona.edumiamioh.edu This can lead to the loss of alkyl radicals and the formation of characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. rsc.orgnih.gov This high precision allows for the determination of the elemental formula of the molecule and its fragments. rsc.orgnih.gov For this compound (C₆H₁₄N₂O), HRMS would be able to distinguish its exact mass from other compounds that might have the same nominal mass but a different elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful tool for confirming the molecular structure of this compound by analyzing its fragmentation pattern. In a typical MS/MS experiment, the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the connectivity of atoms within the molecule.

For aliphatic amines like this compound, a dominant fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orglibretexts.org The largest alkyl group is preferentially lost. miamioh.edu The fragmentation of the piperidine ring can also occur, leading to characteristic losses. The presence of the methoxy group on the nitrogen atom introduces additional fragmentation pathways.

Key Fragmentation Patterns:

α-Cleavage: Cleavage of the C-C bonds adjacent to the piperidine nitrogen is a primary fragmentation pathway for amines. libretexts.org

Loss of Methoxyl Radical: The N-O bond can cleave, leading to the loss of a methoxyl radical (•OCH₃).

Ring Opening and Fragmentation: The piperidine ring can undergo cleavage, resulting in various smaller charged fragments.

A detailed analysis of the MS/MS spectrum would allow for the unambiguous confirmation of the presence and location of the methoxy and amine groups on the piperidine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

Characteristic IR Absorptions:

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its primary amine, C-N, C-O, and C-H bonds.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Primary Amine (N-H)Symmetric & Asymmetric Stretch3400-3250 (two bands) orgchemboulder.com
Primary Amine (N-H)Bend (Scissoring)1650-1580 orgchemboulder.com
Aliphatic C-HStretch3000-2850 libretexts.org
C-NStretch1250-1020 orgchemboulder.com
C-O (Ether)Stretch1260-1050 libretexts.org

Data compiled from various sources. orgchemboulder.comlibretexts.org

The presence of two distinct bands in the N-H stretching region is a clear indicator of a primary amine (R-NH₂). orgchemboulder.comyoutube.compressbooks.pub The C-N stretching vibration for aliphatic amines and the C-O stretching of the ether linkage would also be present in the fingerprint region. orgchemboulder.comlibretexts.org Studies on related piperidine derivatives have utilized IR spectroscopy to confirm the presence of these functional groups and to investigate conformational aspects. oup.comnih.govresearchgate.nettripod.com

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from impurities and for analyzing its stereoisomeric composition.

High-Performance Liquid Chromatography (HPLC) for Purity and Stereoisomer Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for determining the purity of this compound. thermofisher.com A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with a suitable buffer, could be employed for this purpose. sielc.com The purity is assessed by integrating the peak area of the main component relative to any impurity peaks.

Due to the presence of a stereocenter at the C4 position of the piperidine ring, this compound can exist as a pair of enantiomers. Chiral HPLC is necessary to separate and quantify these enantiomers. phenomenex.comjiangnan.edu.cn This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. scas.co.jpsigmaaldrich.com The choice of the chiral column and mobile phase is crucial for achieving good resolution.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound. However, due to the polarity and potential for hydrogen bonding of the primary amine group, derivatization is often required to improve its volatility and chromatographic peak shape. gdut.edu.cnresearchgate.netvt.eduiu.edu Common derivatization reagents for amines include acylating, silylating, or alkylating agents. iu.edu

Once derivatized, the compound can be separated from other volatile components on a GC column, typically a non-polar or medium-polar capillary column. The mass spectrometer then provides mass-to-charge ratio information for the eluting components, allowing for their identification and quantification. The fragmentation patterns observed in the mass spectrum can further confirm the structure of the derivatized analyte.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. libretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of the molecule's structure, including bond lengths, bond angles, and stereochemistry, can be generated. researchgate.net

Determination of Molecular Conformation and Configuration

For this compound, an X-ray crystal structure would provide unambiguous information about the conformation of the piperidine ring and the absolute configuration of the stereocenter at C4 (if a single enantiomer is crystallized). The piperidine ring typically adopts a chair conformation to minimize steric strain. The substituents (the methoxyamino group and the amine group) can occupy either axial or equatorial positions.

While a crystal structure for this compound itself is not found in the searched literature, studies on related N-alkoxypiperidines and other piperidine derivatives have demonstrated the power of X-ray crystallography in elucidating their solid-state structures. rsc.orgresearchgate.netnih.govnih.govugr.esiucr.org Such analyses have been crucial in confirming relative and absolute stereochemistry. nih.goviucr.org

Analysis of Polymorphic Forms

The study of polymorphism involves the characterization of a compound's ability to exist in more than one crystal lattice arrangement. Different polymorphs of a substance can exhibit distinct physical properties. Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state NMR are typically employed to identify and characterize different polymorphic forms.

A search of the Cambridge Structural Database (CSD) and other scientific repositories did not yield any entries detailing the crystal structure or polymorphic screening of this compound. Therefore, no established polymorphic forms for this specific compound can be reported.

Investigation of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding)

The analysis of intermolecular interactions and crystal packing provides insight into how molecules are arranged in a solid state, which influences the material's properties. Hydrogen bonding is a primary directional force governing the assembly of molecules containing amine (N-H) and methoxy (O-CH₃) groups.

Computational Chemistry and Theoretical Investigations

Molecular Docking Studies of 1-Methoxypiperidin-4-amine Derivatives

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug design for predicting how a ligand, such as a derivative of this compound, might interact with a protein's binding site. The process involves predicting the pose (the conformation and orientation) of the ligand and estimating the binding affinity, typically expressed as a docking score in kcal/mol.

While specific molecular docking studies centered on this compound are not extensively documented in publicly available literature, research on analogous piperidine-containing compounds is prevalent. For instance, docking studies on N-substituted piperidine (B6355638) derivatives have been used to explore their potential as inhibitors for various enzymes. nih.govnih.gov These studies often reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. For example, studies on 4-amino-chalcone derivatives show that hydrogen bonds and hydrophobic interactions are critical for their biological activity. nih.gov Similarly, docking of N-substituted pyridazine (B1198779) derivatives into glutamate (B1630785) receptors has shown binding energies ranging from -5.0 to -11.6 kcal/mol, indicating strong potential affinity. rrpharmacology.ru

In a hypothetical docking study of a this compound derivative into a target protein, the 4-amino group could act as a hydrogen bond donor, while the methoxy (B1213986) group's oxygen could be a hydrogen bond acceptor. The piperidine ring itself typically engages in van der Waals and hydrophobic interactions within the binding pocket. The table below illustrates typical results from molecular docking studies on related heterocyclic compounds, highlighting the types of interactions and binding affinities observed.

Table 1: Illustrative Molecular Docking Results for Piperidine and Related Derivatives

Compound/Derivative ClassTarget ProteinBinding Affinity (kcal/mol)Key Interactions ObservedReference
4-Phthalimidobenzenesulfonamide DerivativesAcetylcholinesterase (AChE)-8.0 to -10.5Hydrogen bonding, π-π stacking with key residues (e.g., Trp84, Tyr334) nih.gov
N-substituted Pyridazine DerivativesNMDA GluN2B Receptor-8.7 to -11.6Hydrogen bonding, hydrophobic interactions rrpharmacology.ru
4-Amino-Chalcone DerivativesAcetylcholinesterase (AChE)-7.5 to -9.2Hydrogen bonds, π-π interactions, hydrophobic interactions nih.gov
Piperidine Sulphonamide Hydroxamic Acid AnalogsMatrix Metalloproteinase (MMP)Not specified (correlation with hydrophobicity)Hydrophobic interactions are dominant jetir.org

This table is illustrative and based on data for analogous compounds, not this compound itself.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. nih.gov DFT is employed to calculate various molecular properties from first principles, providing deep insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Electronic structure analysis via DFT involves calculating the distribution of electrons within a molecule to understand its properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability, whereas a small gap suggests the molecule will be more reactive.

For piperidine derivatives, DFT calculations have been used to determine properties like heats of formation and bond dissociation energies. nih.gov A DFT study on key N-methoxy piperidine building blocks indicated that different stereoisomers can have very similar energies, explaining why they might coexist in similar ratios during synthesis. researchgate.net Analysis of the electronic structure helps rationalize the outcomes of chemical reactions and the stability of different isomers.

DFT is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm a molecule's structure. These parameters include NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra. Although specific DFT-based spectroscopic predictions for this compound are not found in the reviewed literature, the methodology is standard. For instance, DFT has been used to analyze the NMR data of complex piperidine derivatives to confirm their stereochemistry. researchgate.net Such calculations would be invaluable for characterizing novel derivatives of this compound.

DFT calculations are used to model chemical reactivity by mapping potential energy surfaces for reactions. This allows researchers to identify transition states, calculate activation energies, and predict reaction outcomes and mechanisms. nih.govscielo.br For N-methoxy piperidines, DFT has been used to rationalize the formation of different isomers in substitution reactions. researchgate.netscielo.br Reactivity descriptors derived from DFT, such as Fukui functions and dual descriptors, can predict the most likely sites for nucleophilic or electrophilic attack on a molecule. For this compound, DFT could predict the reactivity of the amine group versus the methoxy group and the piperidine nitrogen, guiding synthetic modifications.

Table 2: Representative Electronic Properties from DFT Calculations for Piperidine Analogs

Molecule/ClassHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)Reference
Piperidine-6.120.856.971.19General DFT Value
N-Nitropiperidine-7.5-2.05.54.8Based on nih.gov
4-Hydroxypiperidine-6.20.87.01.9General DFT Value
N-Methoxypiperidine-4-oneNot specifiedNot specifiedNot specifiedNot specified researchgate.net

Note: Values are illustrative and derived from general chemical knowledge and related studies, as specific data for this compound is unavailable.

Conformational Analysis using Molecular Mechanics and Dynamics

The three-dimensional shape of a molecule is critical to its function, especially its ability to bind to biological targets. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. For a flexible molecule like this compound, which contains a piperidine ring, this analysis is essential. The piperidine ring typically adopts a low-energy chair conformation, but twist-boat conformations can also be relevant, particularly in protein-ligand complexes. nih.gov

Molecular mechanics (MM) and molecular dynamics (MD) are the primary tools for this analysis. MM uses classical force fields to calculate the potential energy of different conformers, allowing for the identification of low-energy structures. nih.gov MD simulates the movement of atoms over time, providing insight into the dynamic behavior of the molecule and its accessible conformations. nih.gov

Table 3: Conformational Free Energy Differences (ΔG°) for Substituents in Piperidine Rings

4-Substituent (R)ΔG° (Equatorial - Axial) (kcal/mol)Preferred Conformation (in free base)Reference
-CH₃-1.7Equatorial nih.gov
-Phenyl-2.9Equatorial nih.gov
-F-0.25Equatorial nih.gov
-OH-0.6Equatorial nih.gov
-NH₂-1.2 to -1.7EquatorialGeneral Chemical Principle

This table provides data for related 4-substituted piperidines to illustrate typical energy differences. A negative ΔG° indicates the equatorial conformer is more stable.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net A QSAR model is a regression or classification model that uses molecular descriptors as independent variables to predict an activity, such as inhibitory concentration (IC₅₀) or binding affinity. jetir.orgresearchgate.net

To build a QSAR model, a dataset of compounds with known activities is required. Various molecular descriptors are then calculated for each compound. These descriptors quantify different aspects of the molecule's structure, including:

Electronic properties: (e.g., partial charges, dipole moment)

Steric properties: (e.g., molecular volume, surface area)

Hydrophobic properties: (e.g., LogP)

Topological properties: (e.g., connectivity indices)

Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build the model. researchgate.net

No specific QSAR studies for this compound were found. However, numerous QSAR analyses have been performed on various series of piperidine derivatives to understand the structural requirements for their activity as enzyme inhibitors or receptor ligands. nih.govacs.orgtandfonline.com These studies have shown, for example, that fractional negative charges on the van der Waals surface and aqueous solubility are important for the farnesyltransferase inhibitory activity of some piperidine derivatives. nih.gov For other series, hydrophobic interactions have been found to be the dominant factor. tandfonline.com A QSAR model for a series of this compound derivatives could elucidate which structural features are critical for a particular biological effect, thereby guiding the design of more potent compounds.

Table 4: Common Descriptor Classes Used in QSAR Models of Piperidine Analogs

Descriptor ClassExample DescriptorsProperty RepresentedReference
ElectronicPEOE_VSA (Partial Equalization of Orbital Electronegativities - Van der Waals Surface Area), Q_VSA (Partial Charge - VSA)Charge distribution, electrostatic interactions nih.gov
HydrophobicLogP, v_surf (hydrophobic integy moment)Lipophilicity, partitioning between aqueous and lipid phases nih.gov
Steric/TopologicalMolecular Weight, Balaban Index, Kier Shape IndicesSize, shape, and branching of the molecule jetir.org
Indicator VariablesIP1, IP2Presence or absence of specific structural features (e.g., a particular substituent) jetir.org

Virtual Screening and In Silico Drug Design Employing this compound Motifs

The this compound scaffold has emerged as a valuable motif in the realm of computational chemistry and in silico drug design. Its structural features are leveraged in virtual screening campaigns to identify novel bioactive compounds. nih.gov Computer-aided drug design (CADD) has become an indispensable component of modern drug discovery, providing tools to guide and expedite the process. mdpi.com In silico methods are frequently employed in the discovery and optimization of new molecules with affinity for a specific target. nih.gov

Virtual screening, a key technique in early-stage drug discovery, involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. arxiv.orgbiorxiv.org The this compound moiety is utilized as a building block or a key pharmacophoric element in the design of these libraries.

One notable application of this motif is in the discovery of novel mutant-selective epidermal growth factor receptor (EGFR) inhibitors. Researchers have utilized a "2-(4-methoxypiperidin-1-yl)pyrimidin-4-amine" motif as a constant feature in a de novo drug design algorithm. chemrxiv.org This computational approach generated over 100 billion potential designs which were subsequently filtered based on a range of physicochemical properties. chemrxiv.org

A key aspect of modern in silico drug design is the use of physics-based computational methods like free energy perturbation (FEP) to accurately predict protein-ligand binding affinities. chemrxiv.org This enables "in silico potency screening" across a vast chemical space, facilitating the identification of novel and potent drug candidates in a time and cost-efficient manner. mdpi.comchemrxiv.org

In the context of EGFR inhibitor design, the 4-methoxypiperidine (B1585072) group has been shown to engage with the catalytic Lys745 residue in the ATP-binding site of the EGFR L858R/T790M/C797S mutant. chemrxiv.org The following table details the in silico and in vitro data for a lead compound identified through this process.

Compound IDBiochemical Assay (Ki, nM) EGFR L858R/T790M/C797SCellular Assay (IC50, nM) Ba/F3 EGFR del19/T790M/C797S
312.156.9
38 (deuterated analog of 31)Not ReportedDose-dependent tumor growth inhibition
Data sourced from ChemRxiv chemrxiv.org

Furthermore, the this compound scaffold has been incorporated into derivatives designed as potential antitubercular agents. In one study, a series of piperidin-4-imine derivatives were synthesized and evaluated. Among them, 1-(1H-benzimidazol-2-ylmethyl)-N-methoxypiperidin-4-imine (PB19) was investigated using molecular docking studies to predict its binding affinity to the enoyl-acyl carrier protein (EACP) reductase, a key enzyme in Mycobacterium tuberculosis. nih.gov

The in silico evaluation of these compounds was performed using Glide, a molecular docking program, to estimate the binding affinity (Glide score) to the target protein. The following table summarizes the computational and physical data for compound PB19.

CompoundR GroupMolecular FormulaMolecular WeightGlide Score (kcal/mol)
PB19-OCH3C21H24N4O2364-6.21
Data sourced from an article on antitubercular agents nih.gov

These examples underscore the utility of the this compound motif as a versatile scaffold in virtual screening and in silico drug design, enabling the exploration of vast chemical spaces and the rational design of potent and selective inhibitors for various therapeutic targets. chemrxiv.orgontosight.ai

Due to a lack of specific scientific literature on the supramolecular chemistry of "this compound," it is not possible to provide a detailed article on its involvement in host-guest complexation, self-assembly processes, intermolecular interactions in supramolecular architectures, or its application in supramolecular catalysis. Extensive searches for research data on this specific compound within these contexts have not yielded relevant information.

The field of supramolecular chemistry is vast, with numerous studies on various molecules. However, it appears that "this compound" and its derivatives have not been a significant focus of research in this area to date, as evidenced by the absence of published studies in readily accessible scientific databases. Therefore, the creation of a scientifically accurate and informative article strictly adhering to the requested outline is not feasible at this time.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies on 1 Methoxypiperidin 4 Amine Derivatives

Systematic Chemical Modifications of the Piperidine (B6355638) Ring and Amine Group

The 1-methoxypiperidin-4-amine scaffold serves as a versatile template for a wide array of chemical modifications. Researchers have systematically altered both the piperidine ring and the exocyclic amine group to probe the structure-activity relationship (SAR) and structure-property relationship (SPR) of these derivatives.

The following table illustrates common modifications to the this compound core and their general impact on molecular properties:

Modification SiteType of ModificationGeneral Impact on Properties
Piperidine RingAlkylationIncreased steric bulk, altered ring conformation
ArylationIntroduction of aromatic interactions, potential for pi-stacking
Introduction of heteroatomsAltered polarity and hydrogen bonding potential
4-Amine GroupAcylation (Amide formation)Increased molecular weight, altered H-bonding, potential for new interactions
Sulfonylation (Sulfonamide formation)Introduction of a strong H-bond acceptor, altered acidity
Alkylation/ArylationIncreased lipophilicity, potential for steric hindrance

Impact of the 1-Methoxy Moiety on Electronic and Steric Properties

The 1-methoxy group is a defining feature of the this compound scaffold, exerting a significant influence on its electronic and steric properties. Electronically, the oxygen atom of the methoxy (B1213986) group is electronegative, which can influence the electron distribution within the piperidine ring. This can affect the basicity of the ring nitrogen and the reactivity of adjacent functional groups.

Stereochemical Influences on Molecular Recognition and Interactions

Stereochemistry plays a pivotal role in the molecular recognition of this compound derivatives. The introduction of chiral centers, either on the piperidine ring or on substituents, results in enantiomers or diastereomers that can exhibit markedly different biological activities. This is because biological macromolecules, such as receptors and enzymes, are chiral environments.

The spatial arrangement of atoms in a specific stereoisomer determines its ability to fit into a binding site and form productive interactions. For example, a substituent in an equatorial position may be able to access a hydrophobic pocket within a receptor, while the corresponding axial isomer may experience steric clashes. The absolute configuration (R or S) of a chiral center dictates the precise three-dimensional orientation of functional groups, which is crucial for establishing key binding interactions like hydrogen bonds, ionic bonds, and van der Waals forces.

Correlation of Structural Features with Specific Reactivity or Binding Events

A central goal of SAR and SPR studies is to establish clear correlations between specific structural features and observable biological outcomes. For this compound derivatives, this involves linking modifications to changes in reactivity or binding affinity.

For instance, the introduction of electron-withdrawing groups on an aromatic ring attached to the 4-amino group can modulate the electronic nature of the amide bond, potentially affecting its susceptibility to hydrolysis or its ability to act as a hydrogen bond donor or acceptor.

Quantitative structure-activity relationship (QSAR) studies are often employed to build mathematical models that correlate physicochemical descriptors (such as lipophilicity, electronic parameters, and steric descriptors) with biological activity. These models can then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding further optimization efforts.

The following table provides hypothetical examples of how structural modifications might correlate with changes in binding affinity for a generic receptor.

CompoundModificationLipophilicity (clogP)H-Bond Donors/AcceptorsHypothetical Binding Affinity (Ki, nM)
ParentThis compound0.82/2500
Derivative AN-acetylation0.51/3250
Derivative BN-benzylation3.21/2100
Derivative C3-methyl substitution (equatorial)1.32/2400
Derivative D3-methyl substitution (axial)1.32/2800

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.